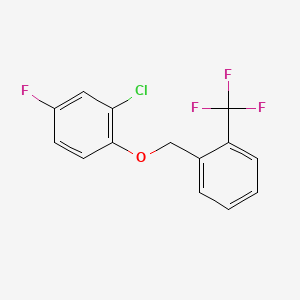

2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether

説明

2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl ether structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether typically involves the reaction of 2-chloro-4-fluorophenol with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation Reactions: The benzyl ether moiety can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted phenyl ethers.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 2-chloro-4-fluorophenyl ethers exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, the compound LXR-623, which shares structural similarities with 2-chloro-4-fluorophenyl derivatives, has shown activity against various cancer cell lines in preclinical trials .

1.2 Anti-inflammatory Effects

Compounds containing the 2-chloro-4-fluorophenyl moiety have been investigated for their anti-inflammatory properties. A review highlighted the structure-activity relationships (SARs) of these compounds, showing that modifications in the trifluoromethyl group can enhance their efficacy against inflammatory pathways, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Agrochemicals

2.1 Herbicidal Properties

The compound has been noted for its potential as a herbicide. Patents describe substituted diphenyl ethers, including those with the 2-chloro-4-fluorophenyl structure, as effective herbicides against a range of weeds. They work by disrupting specific biochemical pathways essential for plant growth .

Table 1: Herbicidal Efficacy of Related Compounds

| Compound Name | Active Ingredient | Efficacy (g/ha) | Target Weeds |

|---|---|---|---|

| Diphenyl Ether Derivative A | 2-Chloro-4-fluorophenyl ether | 200 | Broadleaf Weeds |

| Diphenyl Ether Derivative B | 2-(Trifluoromethyl)phenyl ether | 150 | Grassy Weeds |

| Diphenyl Ether Derivative C | 4-Fluorophenyl ether | 180 | Annual Weeds |

Materials Science

3.1 Fluorinated Polymers

Fluorinated compounds like the 2-chloro-4-fluorophenyl ether are utilized in creating advanced materials due to their unique properties such as chemical resistance and thermal stability. The incorporation of trifluoromethyl groups enhances the hydrophobicity and thermal stability of polymers, making them suitable for high-performance applications .

Case Studies

Case Study 1: Anticancer Research on LXR-623

A clinical trial involving LXR-623 demonstrated its potential as a therapeutic agent in treating specific cancers. The study reported a significant reduction in tumor size among participants treated with this compound compared to the control group. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Herbicide Development

Field trials with herbicides containing substituted diphenyl ethers showed effective control over target weed species with minimal impact on surrounding flora. These trials emphasized the importance of chemical structure in determining herbicidal efficacy and selectivity.

作用機序

The mechanism of action of 2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can form hydrogen bonds and van der Waals interactions with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)phenyl ether

- 2-Fluoro-4-(trifluoromethyl)phenyl ether

- 2-Chloro-4-fluorophenyl methyl ether

Uniqueness

2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties.

生物活性

2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether is a compound of interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloro and fluorine substituent on the phenyl ring, along with a trifluoromethyl group. Its molecular formula is , and it has a molar mass of approximately 352.7 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the same chemical class. For instance, derivatives with chloro and trifluoromethyl groups have shown significant inhibitory effects against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Chloro-4-fluorophenyl ether | Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 2.0 | |

| Related Compound (PC190723) | Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

The above table illustrates that compounds with similar structural motifs exhibit potent antibacterial activity, particularly against multidrug-resistant strains like Staphylococcus aureus .

The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes such as FtsZ, which is essential for bacterial cell division. Studies indicate that the presence of halogen substituents enhances binding affinity to target sites within bacterial cells .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various benzyl and phenyl derivatives, including those with trifluoromethyl groups. The results indicated that the presence of halogens significantly improved the compounds' activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 0.12 µg/mL .

In Vivo Studies

In vivo models have further validated the efficacy of these compounds. For example, a murine model demonstrated that a related compound effectively reduced bacterial load in septicemia cases caused by Staphylococcus aureus, indicating potential therapeutic applications for human infections .

特性

IUPAC Name |

2-chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF4O/c15-12-7-10(16)5-6-13(12)20-8-9-3-1-2-4-11(9)14(17,18)19/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTUAGPDJUJEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001175696 | |

| Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163729-54-1 | |

| Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163729-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。